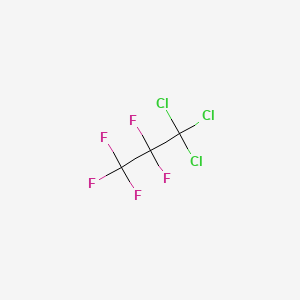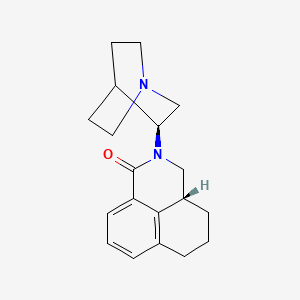
1,1,1-Trichloropentafluoropropane
Descripción general
Descripción
1,1,1-Trichloropentafluoropropane is a chemical compound with the molecular formula C3Cl3F5. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is part of the class of chlorofluorocarbons (CFCs), which have been widely used in various industrial applications due to their stability and non-flammability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloropentafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactors where propane is exposed to chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product yield and purity. The resulting compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloropentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Reduction Reactions: Reducing agents like hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of propane.
Reduction Reactions: Products include less halogenated propane derivatives.
Oxidation Reactions: Products include more oxidized forms of the compound, such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,1,1-Trichloropentafluoropropane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of refrigerants, propellants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloropentafluoropropane involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the stability and reactivity of other molecules in the system, influencing various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trichlorotrifluoroethane (C2Cl3F3)
- 1,1,1-Trichlorodifluoroethane (C2Cl3F2)
- 1,1,1-Trichlorotetrafluoropropane (C3Cl3F4)
Uniqueness
1,1,1-Trichloropentafluoropropane is unique due to its specific combination of three chlorine atoms and five fluorine atoms attached to a propane backbone. This unique structure imparts distinct chemical and physical properties, such as high stability, non-flammability, and specific reactivity patterns, making it valuable for various applications .
Propiedades
IUPAC Name |
1,1,1-trichloro-2,2,3,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXHKBZNQULJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863351 | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4259-43-2, 28109-69-5 | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4259-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFC 215 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichloropentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)







![Tricyclo[1.1.1.01,3]pentane](/img/structure/B1594248.png)


